molecular formula C7H6BrN3 B13653178 7-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine

7-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B13653178
M. Wt: 212.05 g/mol
InChI Key: CRBRNSVYFMXNNK-UHFFFAOYSA-N
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Description

7-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure The presence of a bromine atom at the 7th position and a methyl group at the 3rd position further defines its unique chemical identity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and bromination steps . The reaction conditions often include the use of glacial acetic acid as a solvent and heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Cyclization Reactions: Further cyclization can occur to form more complex polycyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions often involve the use of polar aprotic solvents and catalysts such as palladium or copper.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the compound, such as pyrazolopyridine oxides.

    Reduction Products: Dehalogenated or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 7-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the pyrazolopyridine core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This compound can interfere with signaling pathways, such as those involved in cell proliferation and apoptosis, making it a valuable tool in cancer research .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity and potential for further functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

7-bromo-3-methyl-2H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C7H6BrN3/c1-4-5-2-3-9-7(8)6(5)11-10-4/h2-3H,1H3,(H,10,11)

InChI Key

CRBRNSVYFMXNNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN=C(C2=NN1)Br

Origin of Product

United States

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